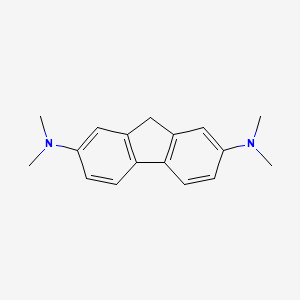9H-Fluorene-2,7-diamine,N,N,N',N'-tetramethyl-
CAS No.: 13261-63-7
Cat. No.: VC8067548
Molecular Formula: C17H20N2
Molecular Weight: 252.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13261-63-7 |
|---|---|
| Molecular Formula | C17H20N2 |
| Molecular Weight | 252.35 g/mol |
| IUPAC Name | 2-N,2-N,7-N,7-N-tetramethyl-9H-fluorene-2,7-diamine |
| Standard InChI | InChI=1S/C17H20N2/c1-18(2)14-5-7-16-12(10-14)9-13-11-15(19(3)4)6-8-17(13)16/h5-8,10-11H,9H2,1-4H3 |
| Standard InChI Key | PBWSLSWOCDRPKX-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N(C)C |
| Canonical SMILES | CN(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Structure
9H-Fluorene-2,7-diamine,N,N,N',N'-tetramethyl- features a fluorene core—a tricyclic aromatic system comprising two benzene rings fused to a central cyclopentadiene ring. The 2,7-positions are substituted with dimethylamino groups (-N(CH₃)₂), imparting electron-donating characteristics (Figure 1). The compound’s planar geometry enhances π-conjugation, making it suitable for optoelectronic applications .
Molecular Formula: C₁₇H₂₀N₂
Molecular Weight: 252.35 g/mol
CAS Registry: 13261-63-7
Spectroscopic Properties
-
¹H NMR: Signals for aromatic protons appear between δ 7.2–7.5 ppm, while methyl groups on nitrogen resonate at δ 2.8–3.1 ppm .
-
¹³C NMR: Quaternary carbons in the fluorene backbone are observed near δ 140–150 ppm, with methyl carbons at δ 40–45 ppm .
Synthesis and Modifications
Synthetic Routes
The synthesis of 9H-Fluorene-2,7-diamine,N,N,N',N'-tetramethyl- involves two key steps (Table 1):
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Nitro reduction | SnCl₂·2H₂O, HCl, 65°C | 65% |
| 2 | Alkylation | CH₃I, K₂CO₃, DMF, RT | 80% |
-
Nitro Reduction: 2,7-Dinitrofluorene is reduced using stannous chloride in hydrochloric acid to yield 2,7-diaminofluorene .
-
Tetramethylation: The primary amines undergo alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) to install dimethylamino groups .
Derivative Formation
-
Dihydrochloride Salt: Protonation with HCl yields 9H-fluorene-2,7-diamine dihydrochloride (CAS 5178-56-3), enhancing solubility in polar solvents .
-
Polymer Precursors: Reaction with dibromofluorene derivatives facilitates the synthesis of π-conjugated polymers for organic photovoltaics .
Physicochemical Properties
Solubility and Stability
-
Solubility: Soluble in dimethylformamide (DMF), chloroform, and tetrahydrofuran (THF); poorly soluble in water .
-
Thermal Stability: Decomposes above 250°C, with a glass transition temperature (Tg) of ~120°C, ideal for solution-processed thin films .
Electronic Properties
-
HOMO/LUMO Levels: Computational studies suggest HOMO at -5.2 eV and LUMO at -2.8 eV, enabling hole-transport capabilities in organic semiconductors .
-
Optical Absorption: Shows strong UV-Vis absorption at λₘₐₓ = 350 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹), attributed to π→π* transitions .
Applications in Research and Industry
Organic Electronics
-
Hole-Transporting Materials (HTMs): The compound’s electron-donating groups improve charge mobility in perovskite solar cells, achieving power conversion efficiencies (PCE) up to 3.02% .
-
Polymer Synthesis: Serves as a monomer for conjugated polymers like poly(fluorene-alt-carbazole), used in light-emitting diodes (LEDs) .
Medicinal Chemistry
-
Antiviral Agents: Analogues with prolinamide substituents exhibit picomolar inhibitory activity against hepatitis C virus (HCV) genotype 1b (EC₅₀ = 36 pM) .
-
Cytotoxicity: CC₅₀ values >100 μM in Huh5-2 cell lines indicate low cytotoxicity, favorable for therapeutic applications .
Catalysis and Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume